

Application Notes and Protocols: Synthesis of Local Anesthetics Using Butyl 4-nitrobenzoate

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Compound of Interest

Compound Name: *Butyl 4-nitrobenzoate*

CAS No.: 120-48-9

Cat. No.: B092488

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Introduction

Butyl 4-nitrobenzoate is a key intermediate in the synthesis of various local anesthetics, most notably Butamben (Butyl 4-aminobenzoate). The synthesis involves a two-step process: the esterification of 4-nitrobenzoic acid to form **Butyl 4-nitrobenzoate**, followed by the reduction of the nitro group to an amine to yield the final active pharmaceutical ingredient. This document provides detailed application notes and experimental protocols for the synthesis and characterization of Butamben from **Butyl 4-nitrobenzoate**.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

Compound	IUPAC Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)
Butyl 4-nitrobenzoate	Butyl 4-nitrobenzoate	120-48-9	C ₁₁ H ₁₃ NO ₄	223.23	35-39	160 @ 8 mmHg
Butamben	Butyl 4-aminobenzoate	94-25-7	C ₁₁ H ₁₅ NO ₂	193.24	57-59	174 @ 8 mmHg

Table 2: Summary of Synthetic Protocol for **Butyl 4-nitrobenzoate**

Parameter	Value
Reactants	4-Nitrobenzoic acid, n-Butanol, Sulfuric acid
Reaction Time	12 hours
Reaction Temperature	120-128 °C
Yield	99.1% ^[1]
Purity (HPLC)	99.26% ^[1]

Table 3: Characterization Data

Compound	¹ H NMR (CDCl ₃ , δ ppm)	¹³ C NMR (CDCl ₃ , δ ppm)	IR (cm ⁻¹)	Mass Spectrum (m/z)
Butyl 4-nitrobenzoate	8.28 (d, 2H), 8.15 (d, 2H), 4.35 (t, 2H), 1.75 (m, 2H), 1.48 (m, 2H), 0.98 (t, 3H)	164.8, 150.6, 135.8, 130.8, 123.6, 65.9, 30.6, 19.2, 13.7	2960, 1720, 1525, 1345, 1275, 1100, 720	223 (M ⁺), 168, 150, 120, 56[2]
Butamben	7.80 (d, 2H), 6.65 (d, 2H), 4.22 (t, 2H), 4.05 (br s, 2H), 1.68 (m, 2H), 1.45 (m, 2H), 0.95 (t, 3H) [3]	166.8, 150.8, 131.6, 120.0, 113.8, 64.2, 30.9, 19.4, 13.8	3420, 3340, 3230, 2960, 1680, 1600, 1280, 1170, 845[2]	193 (M ⁺), 137, 120, 92, 65[4]

Experimental Protocols

Protocol 1: Synthesis of Butyl 4-nitrobenzoate

This protocol is based on the Fischer esterification of 4-nitrobenzoic acid with n-butanol.

Materials:

- 4-Nitrobenzoic acid (1 mol, 167.12 g)
- n-Butanol (1.1 mol, 81.54 g, 100.4 mL)
- Concentrated Sulfuric Acid (0.02 mol, 1.96 g, 1.1 mL)
- Sodium Carbonate solution (5% w/v)
- Deionized Water
- Anhydrous Magnesium Sulfate

Equipment:

- 250 mL three-necked round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- To a 250 mL three-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-nitrobenzoic acid (1 mol, 167.12 g) and n-butanol (1.1 mol, 81.54 g).
- Slowly and with stirring, add concentrated sulfuric acid (1.1 mL).
- Heat the mixture to reflux (approximately 120 °C) and maintain for 12 hours. The temperature may rise to around 128 °C as the reaction proceeds.^[1]
- After 12 hours, cool the reaction mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash sequentially with 100 mL of deionized water, 100 mL of 5% sodium carbonate solution (caution: effervescence), and finally with 100 mL of deionized water.
- Separate the organic layer and dry over anhydrous magnesium sulfate.
- Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator to obtain **Butyl 4-nitrobenzoate** as a pale-yellow oil which may solidify upon standing.

Purification: The crude product can be purified by vacuum distillation (160 °C at 8 mmHg) or by recrystallization from a suitable solvent like ethanol/water if necessary.

Protocol 2: Synthesis of Butamben (Butyl 4-aminobenzoate)

This protocol describes the reduction of the nitro group of **Butyl 4-nitrobenzoate** to an amine using tin(II) chloride. This is a common and effective method for this transformation.

Materials:

- **Butyl 4-nitrobenzoate** (1 eq)
- Tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) (4-5 eq)
- Ethanol
- Concentrated Hydrochloric Acid (HCl)
- Sodium Hydroxide (NaOH) solution (e.g., 2M)
- Ethyl acetate
- Deionized Water
- Anhydrous Sodium Sulfate

Equipment:

- Round-bottom flask
- Magnetic stirrer and hotplate
- Ice bath
- Buchner funnel and flask
- Separatory funnel
- Rotary evaporator

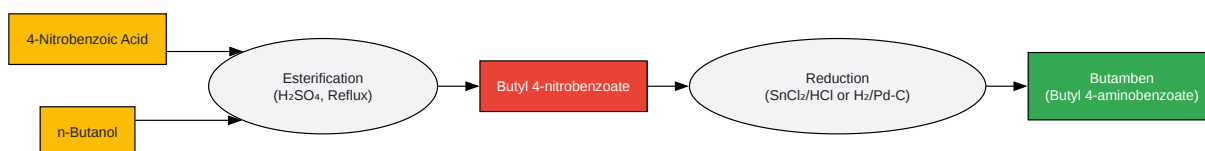
Procedure:

- In a round-bottom flask, dissolve **Butyl 4-nitrobenzoate** (1 eq) in ethanol (5-10 mL per gram of starting material).

- Add tin(II) chloride dihydrate (4-5 eq) to the solution.
- Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid with stirring.
- After the addition of acid, remove the ice bath and stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Once the reaction is complete (disappearance of the starting material spot on TLC), carefully neutralize the reaction mixture by the slow addition of a saturated sodium hydroxide solution until the pH is basic (pH > 8). A precipitate of tin salts will form.
- Filter the mixture through a pad of celite using a Buchner funnel to remove the tin salts. Wash the filter cake with ethyl acetate.
- Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate.
- Filter to remove the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield crude Butamben.

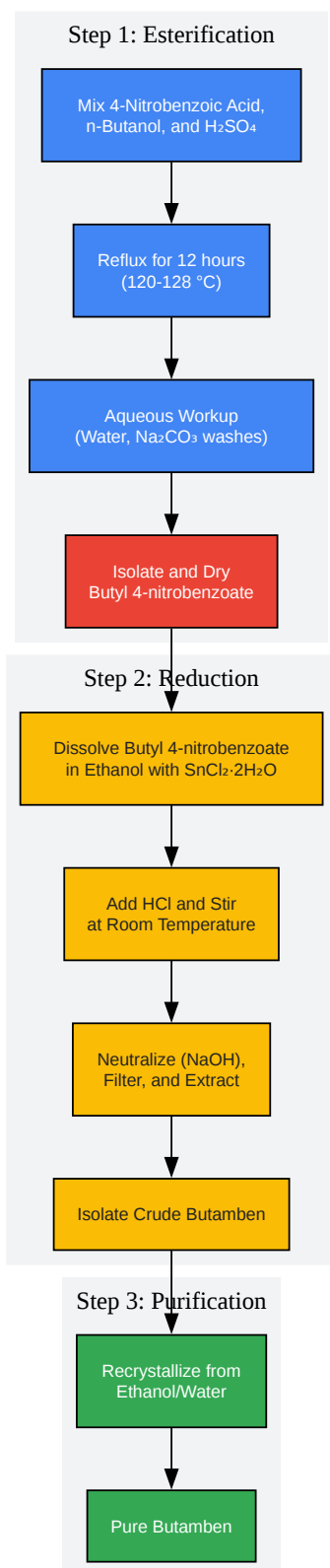
Purification: The crude Butamben can be purified by recrystallization.[5] A common solvent system for recrystallization is ethanol and water.[6] Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.

Mandatory Visualizations



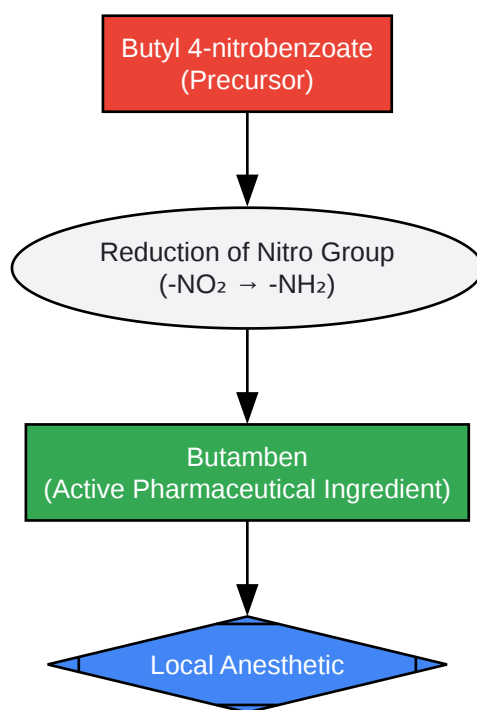
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Caption: Synthetic pathway for Butamben from 4-Nitrobenzoic acid.



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Caption: Experimental workflow for the synthesis of Butamben.



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Caption: Logical relationship from precursor to application.

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